2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
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Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid is a complex organic compound with a unique structure that includes a benzo[1,4]dioxine ring and a sulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with these targets, leading to changes in their activity or function. The benzo[1,4]dioxine ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[1,4]dioxine derivatives and sulfonylamino-substituted benzoic acids. Examples include:
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-chlorobenzoic acid .
Uniqueness
What sets 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)11-3-1-2-4-12(11)16-23(19,20)10-5-6-13-14(9-10)22-8-7-21-13/h1-6,9,16H,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCHBDCEHBSHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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